2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one
Description
IUPAC Nomenclature and Systematic Classification
The compound is systematically named 2-ethyl-5,6,7,8-tetrahydrotriazolo[4,3-a]pyrazin-3(2H)-one according to IUPAC guidelines. The nomenclature reflects its bicyclic architecture:
- A triazolo[4,3-a]pyrazinone core , comprising a 1,2,4-triazole ring fused to a partially saturated pyrazine ring.
- Ethyl substitution at position 2 of the triazole moiety.
- A ketone group at position 3 of the pyrazine ring.
The molecular formula is C₇H₁₀N₄O , with a molecular weight of 166.18 g/mol . The fusion of the triazole (C₂N₃) and tetrahydro-pyrazinone (C₄H₆N₂O) rings creates a planar, conjugated system stabilized by π-electron delocalization. The ethyl group introduces steric bulk, influencing intermolecular interactions and solubility.
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallography of related triazolopyrazinone derivatives reveals key structural insights:
- Bond lengths : The C–N bonds in the triazole ring average 1.31–1.35 Å , consistent with aromatic character. The pyrazine C–O bond measures 1.23 Å , typical for ketones.
- Dihedral angles : The triazole and pyrazine rings exhibit near-planar alignment, with dihedral angles <5° in analogs like ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate.
- Packing interactions : Crystalline analogs form corrugated layers via C–H⋯O/N hydrogen bonds and π-stacking (interplanar distances: 3.4–3.6 Å).
For 2-ethyl-5,6,7,8-tetrahydrotriazolo[4,3-a]pyrazin-3(2H)-one, computational models predict a similar "U-shaped" conformation stabilized by intramolecular C–H⋯O interactions between the ethyl group and ketone oxygen.
| Structural Parameter | Value | Source |
|---|---|---|
| Triazole C–N bond length | 1.31–1.35 Å | |
| Pyrazine C–O bond length | 1.23 Å | |
| Interplanar π-stacking distance | 3.4–3.6 Å |
Comparative Analysis with Triazolopyrazinone Scaffold Derivatives
Structural modifications to the triazolopyrazinone scaffold significantly alter physicochemical properties:
Substituent effects :
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (C₆H₃F₃N₄) exhibits enhanced electronegativity due to the CF₃ group, increasing metabolic stability compared to the ethyl-substituted analog.
- Triazolo[4′,5′:4,5]furo[2,3-c]pyridines feature a fused furan ring, introducing additional hydrogen-bonding sites.
Ring saturation :
Crystallinity :
Conformational Dynamics in Solution Phase
Nuclear magnetic resonance (NMR) studies of analogous compounds provide insights into solution-phase behavior:
- 1H NMR : Protons on the ethyl group resonate as a quartet (δ 1.2–1.3 ppm) and triplet (δ 4.1–4.2 ppm), indicating free rotation around the C–C bond.
- 13C NMR : The ketone carbon appears at δ 166–168 ppm, while triazole carbons resonate at δ 145–155 ppm.
- ROESY correlations : In derivatives like 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, NOE interactions between the triazole and pyrazine protons confirm a rigid, planar conformation.
Molecular dynamics simulations predict that the ethyl group adopts equatorial and axial orientations in solution, with an energy barrier of ~2 kcal/mol for interconversion.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C7H12N4O/c1-2-11-7(12)10-4-3-8-5-6(10)9-11/h8H,2-5H2,1H3 |
InChI Key |
PKVTVAZEISBPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N2CCNCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and methanesulfonic acid to induce cyclization . The reaction mixture is then refluxed and subjected to reduced pressure concentration to yield the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity while minimizing byproducts. The process involves the use of readily available starting materials and efficient reaction conditions. The final product is typically purified through crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or acylated derivatives depending on the substituent used.
Scientific Research Applications
2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
Industry: Utilized in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Lipophilicity and Solubility : The ethyl substituent in the target compound provides moderate lipophilicity (logP ~1.2), balancing membrane permeability and aqueous solubility. In contrast, the trifluoromethyl analog (logP ~2.1) exhibits higher lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .
- Steric Effects : The methyl group (138.17 Da) offers minimal steric hindrance, favoring receptor binding, while bulkier substituents like thiazol-2-yl (in thioparib) improve selectivity for enzyme active sites .
Stability and Reactivity
- Hydrolytic Stability: The ethyl-substituted triazolopyrazinone is stable under acidic conditions (pH 2–6) but undergoes ring-opening in strongly basic environments (pH >10). The trifluoromethyl analog shows enhanced stability due to the electron-withdrawing CF₃ group .
- Thermal Degradation : Decomposition temperatures range from 220°C (ethyl analog) to 250°C (trifluoromethyl derivative), correlating with substituent electronegativity .
Biological Activity
2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one is a heterocyclic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₇H₁₂N₄
- Molecular Weight : 152.2 g/mol
- CAS Number : 1540029-46-6
The compound features a tetrahydro structure which contributes to its stability and reactivity in biological systems. The presence of both triazole and pyrazine rings indicates diverse pharmacological potential.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo-pyrazines have shown promising antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29) with IC50 values ranging from 6.587 to 11.10 µM. The mechanism involves the activation of the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2, ultimately leading to cell death through caspase activation .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Triazole derivatives are known for their ability to inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The triazole ring is particularly noteworthy as it is associated with a variety of pharmacological effects including antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for drug development. For this compound:
| Structural Feature | Activity Implication |
|---|---|
| Tetrahydro structure | Enhances stability |
| Triazole ring | Associated with diverse pharmacological effects |
| Pyrazine moiety | Potential interactions with biological targets |
Case Study 1: Anticancer Efficacy
A compound structurally related to this compound was tested on HT-29 cells. The study demonstrated significant cytotoxic effects mediated through apoptosis. The results indicated that compounds with similar structural motifs could serve as lead candidates for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on triazole derivatives, it was found that modifications to the triazole ring significantly influenced the anti-inflammatory activity. Compounds exhibiting strong inhibition of pro-inflammatory cytokines were identified as potential therapeutic agents for inflammatory diseases .
Q & A
Q. Key Optimization Parameters :
- Reaction time (16–48 hours, monitored via TLC) .
- Solvent choice (polar aprotic solvents enhance cyclization efficiency) .
How can researchers optimize reaction yields when introducing ethyl groups into the triazolo-pyrazine core?
Advanced Research Question
Ethyl group incorporation often occurs via nucleophilic substitution or esterification. Key strategies include:
- Alkylation : Reacting the triazolo-pyrazine precursor with ethyl halides (e.g., ethyl chloride) in the presence of a base (e.g., NaHCO₃) to minimize side reactions .
- Solvent Effects : Using anhydrous dioxane or toluene improves alkylation efficiency by reducing hydrolysis .
- Temperature Control : Maintaining reflux temperatures (100–150°C) ensures complete conversion while avoiding decomposition .
Example Protocol :
A suspension of 8-amino-6-(piperazinyl)phenyl derivative, triethylamine, and benzyl chloride in dioxane under reflux for 24–48 hours achieves >85% yield after purification .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) and tetrahydro-pyrazine ring protons (δ 2.5–3.5 ppm) .
- HPLC : Reverse-phase C18 columns with mobile phases like ACN/H₂O (0.1% H₃PO₄) ensure purity analysis (retention time ~2.1 minutes) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₈H₁₂N₄O) and detects fragmentation patterns .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies in bioactivity data (e.g., adenosine receptor affinity vs. DPP-4 inhibition) may arise from:
Q. Methodological Recommendations :
- Comparative Studies : Test derivatives under standardized assays (e.g., radioligand binding for receptor affinity) .
- Structural-Activity Relationship (SAR) Analysis : Use computational docking to predict binding modes and validate with mutagenesis .
What computational methods predict the binding affinities of derivatives to biological targets?
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina models interactions with adenosine A₁/A₂A receptors. The triazole ring often forms hydrogen bonds with His264 (A₂A receptor) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues (e.g., Phe168 in DPP-4) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to prioritize derivatives for synthesis .
What are the key structural features influencing pharmacological potential?
Basic Research Question
Q. Structural Analogs and Activities
How do reaction conditions impact the regioselectivity of cyclization steps?
Advanced Research Question
Regioselectivity in triazolo-pyrazine formation depends on:
- Acid Catalysts : Carbonyldiimidazole (CDI) promotes cyclization at N1, while HCl favors N2 .
- Temperature : Higher temperatures (150°C) drive thermodynamically favored products, whereas lower temps (100°C) yield kinetic intermediates .
- Solvent Polarity : DMF stabilizes charged intermediates, directing cyclization to the 4,3-a position over 1,5-a isomers .
Case Study :
Reaction of 3-hydrazinopyrazin-2-one with CDI in DMF at 100°C for 24 hours yields 85% of the 4,3-a regioisomer .
What strategies mitigate decomposition during purification of hygroscopic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
